

SAR156497 selectivity profile across kinome

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SAR156497

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SAR156497 Selectivity and Efficacy Profile

SAR156497 is documented as an "exquisitely selective" pan-Aurora kinase inhibitor, meaning it potently inhibits Aurora A, B, and C isoforms with minimal off-target activity [1] [2]. The tables below summarize its key performance data.

Table 1: Biochemical and Cellular Potency of SAR156497

Assay Type	Target / Effect	Result	Context / Comparison
Biochemical IC ₅₀	Aurora A	0.6 nM [1]	-
Biochemical IC ₅₀	Aurora B	1 nM [1]	-
Biochemical IC ₅₀	Aurora C	3 nM [1]	-
Cellular IC ₅₀ (Viability)	HeLa cells	6.0 ± 1.5 nM [2]	Control in a comparative study
Cellular IC ₅₀ (Viability)	HCT116 cells	3700 ± 2000 nM [2]	Control in a comparative study; less potent than newer compounds
Cellular Biomarker	Histone H3 phosphorylation	Inhibition at <40 nM [2]	Indicates cellular Aurora B inhibition

Assay Type	Target / Effect	Result	Context / Comparison
Cellular Biomarker	Aurora A autophosphorylation	Inhibition at <40 nM [2]	Indicates cellular Aurora A inhibition

Table 2: Selectivity and In Vivo Efficacy

Category	Detail	Findings
Kinome Selectivity	Profiling against 468 kinases	"Exquisitely selective" with minimal off-target activity [1] [2].
Notable Off-target	PLK4	Moderate inhibition (IC ₅₀ of 43 nM for a related compound) [2].
In Vivo Efficacy	HCT116 Xenograft Models	Significant efficacy; reduced tumor growth and target phosphorylation [1].
Therapeutic Window	-	Narrow in colon adenocarcinoma models [2].

Key Experimental Methodologies

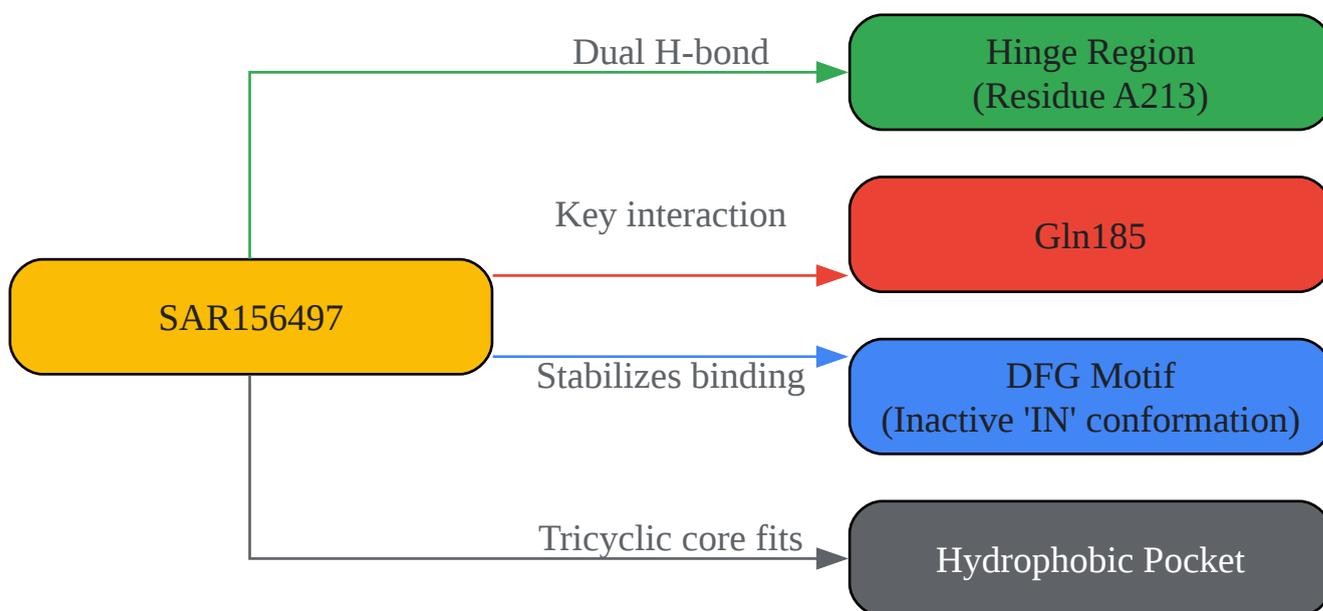
The data in the tables above were generated using standard and validated experimental protocols in drug discovery.

- Biochemical Kinase Assays:** These experiments measure a compound's ability to directly inhibit the kinase enzyme in a cell-free system. The reported IC₅₀ values (the concentration that inhibits 50% of enzyme activity) for Aurora A, B, and C were determined using such assays [1].
- Cellular Target Engagement:** To confirm the compound enters cells and engages its target, researchers use western blotting to monitor the inhibition of phosphorylation events directly caused by Aurora kinases, such as Aurora A auto-phosphorylation and Aurora B-mediated phosphorylation of histone H3 at serine 10 [2].
- Cell Viability/Proliferation Assays:** Assays like Cell Titer Glo measure the ATP content in cells, which serves as a proxy for cell viability or number after compound treatment. The IC₅₀ values in Table 1 for various cell lines (HeLa, HCT116) were derived from this method [2].

- **In Vivo Efficacy Studies:** These studies evaluate the anti-tumor effect of the compound in animal models, typically mice implanted with human cancer cells (xenografts). For **SAR156497**, a study using HCT116 colon adenocarcinoma xenografts demonstrated a significant decrease in tumor growth and a reduction in phosphorylated histone H3 levels in tumor tissues, a biomarker for Aurora B inhibition [1].

Structural Basis for Selectivity

The high selectivity of **SAR156497** is attributed to its unique binding mode with the Aurora kinases [1]. The diagram below illustrates the key structural interactions.



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The diagram shows that **SAR156497**'s selectivity arises from a combination of factors [1] [2]:

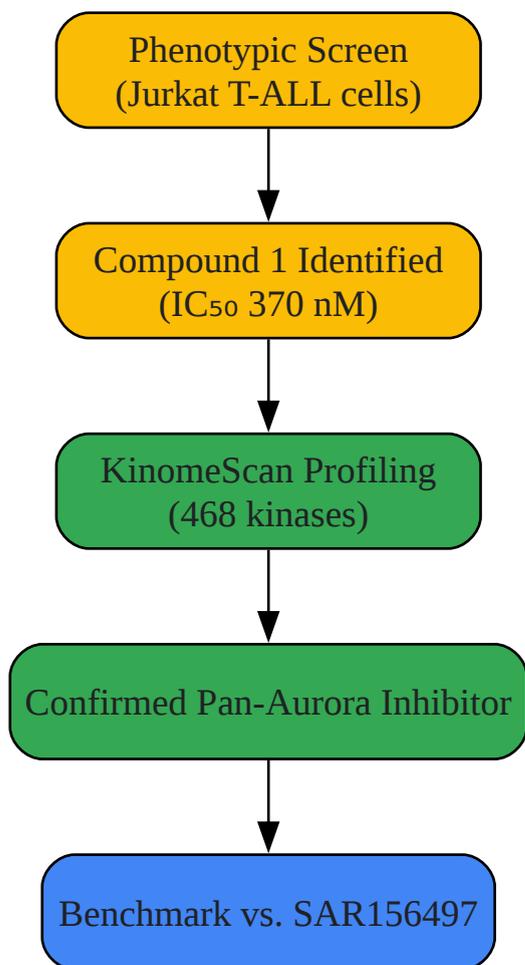
- **Hinge Binding:** It forms two critical hydrogen bonds with the backbone of residue A213 in the kinase's hinge region.
- **Interaction with Gln185:** The compound interacts with a glutamine residue (Gln185) that is unique to Aurora kinases, which is a major contributor to its selectivity over other kinases.
- **DFG Conformation:** It stabilizes the kinase in an inactive DFG "in" conformation. The activation segment adopts a unique shape that accommodates the tricyclic core of the inhibitor.
- **Hydrophobic Pocket:** The methyl group on its benzodiazepinone ring inserts into a deep hydrophobic pocket, a steric requirement that the binding sites of many other kinases cannot satisfy.

Comparative Analysis with Other Inhibitors

The following diagram and table place **SAR156497**'s performance in context with other reported inhibitors.

Table 3: Comparison with Other Reported Aurora Inhibitors

Inhibitor	Selectivity Profile	Key Characteristics & Contextual Notes
SAR156497	Exquisitely selective pan-Aurora [1] [2]	Tool compound; narrow therapeutic window in vivo [2].
Compound 1/2 (from [2])	Highly selective pan-Aurora [2]	Newer analogs; superior cellular potency vs. SAR156497 in some lines; poor metabolic stability [2].
Clinical Candidates (e.g., Alisertib)	Often multi-targeted or isoform-specific [1] [2]	Polypharmacology may contribute to efficacy but complicates understanding Aurora-specific effects [2].



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The diagram above outlines the discovery workflow for a newer class of selective inhibitors, which were subsequently benchmarked against **SAR156497** [2]. This study revealed that while **SAR156497 remains a gold standard for selectivity, newer compounds can show improved cellular potency** in certain assays [2].

Key Insights for Researchers

- **SAR156497 is a benchmark for selectivity:** Its value lies in its clean kinome profile, making it an excellent tool compound for studying Aurora-specific biology without the confounding effects of major off-target inhibition [2].
- **Selectivity versus therapeutic window are different:** The case of **SAR156497** demonstrates that exquisite selectivity does not automatically translate to a wide therapeutic window, as it showed efficacy but narrow therapeutic window in xenograft models [2].

- **Structural insights guide design:** The detailed understanding of how **SAR156497** binds to Aurora kinases provides a blueprint for designing new inhibitors that maintain high selectivity [1] [2].

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References

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